molecular formula C16H13N5O B2586586 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline CAS No. 1796946-79-6

6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline

Número de catálogo: B2586586
Número CAS: 1796946-79-6
Peso molecular: 291.314
Clave InChI: XERQVMKCZPOICJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline is a synthetic chemical compound designed for discovery research and early-stage drug development. This molecule features a hybrid structure incorporating two privileged scaffolds in medicinal chemistry: a quinoxaline and a reduced pyrido[4,3-d]pyrimidine. The quinoxaline moiety is a well-known heterocycle prevalent in compounds with diverse pharmacological activities, including documented antibacterial, antifungal, and antitumor properties . The tetrahydropyrido[4,3-d]pyrimidine core is a key structural feature found in investigational compounds targeting critically important biological pathways. Recent scientific literature highlights derivatives of this scaffold being explored as inhibitors of challenging oncology targets. For instance, novel 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been discovered as potent inhibitors of Erk2, a key kinase in the MAPK signaling pathway . Furthermore, a 2025 study identified pyrido[4,3-d]pyrimidine and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel, potent, and selective inhibitors of the KRAS-G12D mutant protein, a high-value target in pancreatic and other cancers . The mechanism of action for compounds containing these scaffolds typically involves targeted protein kinase inhibition, often functioning by binding to the ATP-binding site and disrupting aberrant signaling that drives disease progression . This compound is provided For Research Use Only and is intended for utilization by qualified researchers in biochemical and cellular assays to further explore its potential mechanisms and applications. Key Research Applications: • Early-stage hit discovery in oncology • Structure-activity relationship (SAR) studies for kinase-targeted projects • Exploration of chemical probes for the KRAS signaling pathway Handling & Compliance: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(quinoxalin-6-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c22-16(11-1-2-14-15(7-11)19-5-4-18-14)21-6-3-13-12(9-21)8-17-10-20-13/h1-2,4-5,7-8,10H,3,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERQVMKCZPOICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline can be achieved through several synthetic routes. One common method involves the condensation of appropriate pyrido[4,3-d]pyrimidine derivatives with quinoxaline derivatives under specific reaction conditions. The reaction typically requires the use of a strong acid or base as a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization to construct the complex ring system. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity of the final product .

Análisis De Reacciones Químicas

6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

For example, oxidation of this compound can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydro derivatives.

Aplicaciones Científicas De Investigación

6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules and materials. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets .

For instance, derivatives of this compound have been investigated for their anticancer properties, as they can inhibit the activity of certain enzymes involved in cancer cell proliferation.

Mecanismo De Acción

The mechanism of action of 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects .

For example, in the context of its anticancer activity, the compound may inhibit the activity of tyrosine kinases, which are enzymes that promote cell division and survival. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .

Comparación Con Compuestos Similares

Pyrido[4,3-d]pyrimidine Derivatives with Alternative Substituents

Several analogs share the pyrido[4,3-d]pyrimidine core but differ in substituents:

Compound Name / ID Substituent(s) Molecular Formula Molecular Weight Key Features Source (Evidence)
Target Compound Quinoxaline (carbonyl-linked) Not explicitly provided - Quinoxaline enhances aromatic interactions -
BJ50404 Benzenesulfonyl-pyrrolidine C₁₈H₂₀N₄O₃S 372.44 Sulfonyl group improves solubility
tert-Butyl ester derivative 3-(4-Fluorophenyl)methyl, tert-butyl ester C₁₉H₂₂FN₃O₃ 359.40 Fluorophenyl enhances lipophilicity
Methanesulfonyl derivative 3-(4-Methanesulfonylphenyl)methyl C₁₅H₁₇N₃O₃S 319.39 Sulfonyl group modulates electron density

Key Observations :

  • The target compound’s quinoxaline substituent distinguishes it from sulfonyl- or fluorophenyl-containing analogs. Quinoxaline’s planar structure may improve DNA intercalation or protein binding compared to bulkier substituents.
  • BJ50404 () shares the pyrido[4,3-d]pyrimidine-6-carbonyl group but replaces quinoxaline with a benzenesulfonyl-pyrrolidine, likely altering pharmacokinetics (e.g., solubility, bioavailability).

Quinoxaline-Containing Heterocycles

Quinoxaline derivatives with different cores exhibit varied bioactivities:

Compound Class Core Structure Substituents Biological Activity Source (Evidence)
Target Compound Pyrido[4,3-d]pyrimidine + quinoxaline - Hypothesized kinase inhibition -
Series 7 derivatives Pyrimidine + quinoxaline 3-Methyl-quinoxaline, trimethoxyphenyl Antioxidant, anti-inflammatory
Compound 300 Pyrido-dipyrimidine Thiouracil, pyrazole Not specified

Key Observations :

  • Series 7 derivatives () demonstrate that quinoxaline-linked pyrimidines exhibit antioxidant activity, suggesting the target compound may share similar redox properties.
  • Compound 300 () lacks quinoxaline but includes thiouracil, which is associated with antimetabolite activity. This highlights the critical role of the quinoxaline group in defining the target compound’s unique profile.

Actividad Biológica

6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a quinoxaline core fused with a pyrido[4,3-d]pyrimidine moiety. The synthesis typically involves multi-step organic reactions, which may include the preparation of intermediates followed by cyclization reactions. The general synthetic route can be outlined as follows:

  • Preparation of Intermediates : Starting materials are reacted under controlled conditions to form key intermediates.
  • Cyclization : The intermediates undergo cyclization to form the final product.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that this compound has significant anticancer properties. For instance:

  • Cell Viability Studies : In vitro tests on A431 human epidermoid carcinoma cells demonstrated that the compound inhibits cell viability with an IC50 value in the low micromolar range. This activity is attributed to its ability to inhibit Stat3 phosphorylation, a crucial pathway in cancer cell proliferation .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • Bacterial Inhibition : It has shown promising results against various bacterial strains, suggesting its potential as an antibacterial agent .
  • Fungal Activity : Preliminary studies indicate antifungal activity against certain pathogenic fungi.

Research Findings and Case Studies

Several studies have focused on the biological activity of related compounds within the same chemical family. For example:

CompoundActivityIC50 Value
This compoundAnticancer (A431 cells)Low µM
Quinoxaline Derivative AAntimicrobial10 µg/mL
Quinoxaline Derivative BAntifungal15 µg/mL

These findings suggest that structural modifications in quinoxaline derivatives can significantly influence their biological activities.

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell signaling pathways.
  • DNA Interaction : Some studies suggest that quinoxaline derivatives can intercalate into DNA, disrupting replication and transcription processes.

Q & A

Q. What are the optimal synthetic routes for preparing 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrido-pyrimidine derivatives typically involves multi-step organic reactions, such as condensation, cyclization, and functional group transformations. For example:

  • Step 1: Formation of the pyrido[4,3-d]pyrimidine core via cyclization of aminopyridine precursors under acidic or basic conditions.
  • Step 2: Introduction of the quinoxaline moiety using carbonyl coupling reagents (e.g., EDCI or DCC) to form the 6-carbonyl linkage .
  • Optimization: Reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) significantly impact yields. Parallel experimentation with fractional factorial designs can identify critical parameters .

Q. How can the structural identity and purity of this compound be confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR spectra should confirm the fused bicyclic system (pyrido-pyrimidine and quinoxaline) and carbonyl group. Key peaks include aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., expected [M+H]+^+ for C₁₆H₁₄N₄O₂: 318.1114).
  • HPLC-PDA: Purity ≥95% is achievable using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the biological activity of this compound, particularly for enzyme inhibition (e.g., aromatase)?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions between the compound and target enzymes (e.g., aromatase PDB: 3EQM). Focus on binding affinity (ΔG) and key residues (e.g., heme-binding pocket) .
  • QSAR Modeling: Train models using datasets of pyridoquinoxaline derivatives with known IC₅₀ values. Descriptors include logP, topological polar surface area (TPSA), and H-bond acceptor/donor counts .
  • Validation: Compare computational predictions with in vitro enzyme assays (e.g., fluorometric aromatase inhibition assays using recombinant human enzyme) .

Q. How can contradictory bioactivity data (e.g., varying anticancer efficacy across cell lines) be systematically resolved?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and use multiple cell lines (e.g., MCF-7, HepG2) to assess selectivity .
  • Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway-specific responses (e.g., apoptosis vs. cell cycle arrest).
  • Metabolic Stability Testing: Evaluate hepatic microsomal stability to rule out false negatives due to rapid degradation .

Q. What experimental approaches are suitable for studying the compound’s pharmacokinetics and toxicity in preclinical models?

Methodological Answer:

  • ADME Profiling:
    • Absorption: Caco-2 permeability assays to predict intestinal absorption.
    • Metabolism: Incubate with liver microsomes (human/rodent) to identify major metabolites via LC-MS .
  • In Vivo Toxicity: Conduct acute toxicity studies in rodents (OECD 423 guidelines), monitoring organ histopathology and serum biomarkers (ALT, AST) .

Q. How can structural analogs of this compound be designed to improve solubility without compromising bioactivity?

Methodological Answer:

  • Functional Group Modification: Introduce polar substituents (e.g., -OH, -COOH) at non-critical positions (e.g., quinoxaline ring) to enhance aqueous solubility.
  • Salt Formation: Prepare hydrochloride or sodium salts of carboxylic acid derivatives.
  • Co-Crystallization: Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.